molecular formula C9H7ClN4O3 B1521602 2-[1-(6-chloropyridazin-3-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid CAS No. 1094331-75-5

2-[1-(6-chloropyridazin-3-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid

Cat. No. B1521602
CAS RN: 1094331-75-5
M. Wt: 254.63 g/mol
InChI Key: BTDJWQAYKJMPOS-UHFFFAOYSA-N
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Description

The compound “2-[1-(6-chloropyridazin-3-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid” is a chemical compound with the CAS Number: 1094331-75-5. It has a molecular weight of 254.63 and its IUPAC name is [1-(6-chloro-3-pyridazinyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid .


Synthesis Analysis

The synthesis of pyrazoline derivatives, which include the compound , is a hot research area due to their favourable photophysical properties and crucial role in charge transfer processes . An efficient and environmental benign solvent-free synthesis of 5-amino-3-aryl-1-(6-chloropyridazin-3-yl)pyrazoles was accomplished by grinding 3-chloro-6-hydrazinopyridazine and β-ketonitriles in the presence of p-toulenesulfonic acid as a catalyst .


Molecular Structure Analysis

The molecular structure of the compound can be represented by the InChI code: 1S/C9H7ClN4O3/c10-6-1-2-7(12-11-6)14-8(15)3-5(13-14)4-9(16)17/h1-3,13H,4H2,(H,16,17) .


Chemical Reactions Analysis

The compound obeys Lipinski’s rule of five (nviolations = 0–1) and showed weak to strong binding interactions with dock score range −8.0 to −9.9 kcal/mol .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 254.63 . More detailed physical and chemical properties are not available in the current search results.

Scientific Research Applications

Synthesis of Fluorescent Dyes

The compound’s structure, containing a pyrazoline ring, makes it a candidate for the synthesis of fluorescent dyes. These dyes have applications in biomedicine , sensors , and opto-electronics due to their favorable photophysical properties and role in charge transfer processes .

Mechanism of Action

The potential applications of pyrazolines are vast and ever-growing, but they have yet to make in-roads into real-life applications . The optimized structures of the ligand and its complexes have been used to accomplish molecular docking studies with receptors of DNA Gyrase (PDB ID-1aj6) enzyme to determine the most preferred mode of interaction .

Safety and Hazards

The compound has the following hazard statements: H302, H315, H319, H335. The precautionary statements include: P261, P264, P270, P301+P312, P302+P352, P305+P351+P338 .

properties

IUPAC Name

2-[1-(6-chloropyridazin-3-yl)-5-oxo-4H-pyrazol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN4O3/c10-6-1-2-7(12-11-6)14-8(15)3-5(13-14)4-9(16)17/h1-2H,3-4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDJWQAYKJMPOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=NN=C(C=C2)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(6-chloropyridazin-3-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid
Reactant of Route 2
2-[1-(6-chloropyridazin-3-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid
Reactant of Route 3
2-[1-(6-chloropyridazin-3-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid
Reactant of Route 4
2-[1-(6-chloropyridazin-3-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid
Reactant of Route 5
2-[1-(6-chloropyridazin-3-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid
Reactant of Route 6
Reactant of Route 6
2-[1-(6-chloropyridazin-3-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid

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